molecular formula C19H20N4OS B12029068 5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12029068
M. Wt: 352.5 g/mol
InChI Key: CJLIZSCJTKTPRK-UDWIEESQSA-N
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Description

5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves a multi-step process:

    Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Isopropoxyphenyl Group: This step involves the substitution of a phenyl ring with an isopropoxy group, which can be achieved through nucleophilic aromatic substitution.

    Formation of the Methylideneamino Group: The methylideneamino group is introduced through a condensation reaction between an amine and an aldehyde or ketone.

    Addition of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methylideneamino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities can be explored for drug development. Triazole derivatives are often used in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to biological macromolecules. The hydrosulfide group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Lacks the isopropoxy group.

    5-(3-Methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Contains a methoxy group instead of an isopropoxy group.

    5-(3-Isopropoxyphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Contains a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The presence of the isopropoxy group in 5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-13(2)24-17-10-6-9-15(11-17)18-21-22-19(25)23(18)20-12-16-8-5-4-7-14(16)3/h4-13H,1-3H3,(H,22,25)/b20-12+

InChI Key

CJLIZSCJTKTPRK-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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